molecular formula C6H3F6N3O3 B2640313 3-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole CAS No. 2375270-69-0

3-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole

Cat. No.: B2640313
CAS No.: 2375270-69-0
M. Wt: 279.098
InChI Key: HSBKWWVQMQLKHG-UHFFFAOYSA-N
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Description

3-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole is a chemical compound with the IUPAC name 3-nitro-1-(1,1,2-trifluoro-2-(trifluoromethoxy)ethyl)-1H-pyrazole . It has a molecular weight of 279.1 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a heteroaromatic five-membered ring with two adjacent nitrogen atoms . The compound also contains a nitro group and a 1,1,2-trifluoro-2-(trifluoromethoxy)ethyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It is known to be a liquid at room temperature .

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Padmini & Kamal (2019) focused on the synthesis of novel 1,3,5-trisubstituted pyrazole derivatives, including compounds structurally related to "3-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole." These compounds were tested for anti-inflammatory, analgesic, and antipyretic activities on Swiss albino rats, showing significant bioactivity (Padmini & Kamal, 2019).

Herbicidal Applications

  • Research by Clark (1996) explored the herbicidal properties of pyrazole nitrophenyl ethers (PPEs), indicating that modifications to include fluorotolyl ethers, similar in structure to the queried compound, exhibited substantial pre-emergent activity against narrowleaf weed species (Clark, 1996).

Chemical Synthesis and Characterization

  • Zyuzin et al. (2017) detailed the synthesis of N-[2,2-bis(methoxy-NNO-azoxy)ethyl]pyrazoles by reacting 2,2-bis(methoxy-NNO-azoxy)ethanol nitrate with pyrazole derivatives. This study contributes to the understanding of the chemical behavior and potential applications of nitro- and azoxy-substituted pyrazoles (Zyuzin et al., 2017).

Energetic Materials

  • Tang, He, & Shreeve (2017) synthesized 6-nitro-pyrazolo[3,4-c]furazanate 5-oxide via an unusual intramolecular cyclization reaction. Their work highlights the potential of nitro-substituted pyrazoles in the development of high-energy materials with applications in green primary or secondary explosives (Tang, He, & Shreeve, 2017).

Mechanism of Action

The mechanism of action for 3-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole is not specified in the available resources. Pyrazole derivatives, in general, have diverse and valuable synthetical, biological, and photophysical properties .

Properties

IUPAC Name

3-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F6N3O3/c7-4(18-6(10,11)12)5(8,9)14-2-1-3(13-14)15(16)17/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBKWWVQMQLKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])C(C(OC(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F6N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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